![molecular formula C14H12N2OS B047356 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 83989-90-6](/img/structure/B47356.png)
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including compounds similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, involves multicomponent reactions that yield these compounds in excellent isolated yields. A common method involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in solvents like 1-propanol at reflux temperature without any added catalysts (Gholap et al., 2007). Another approach includes treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate to synthesize 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives (Elkholy & Morsy, 2006).
Molecular Structure Analysis
The molecular structure of compounds within this class, such as iron(III) chloride complexes with analogous chemical structures, has been determined through X-ray single-crystal diffraction. These structures often feature interesting geometrical arrangements, such as tetrahedral anions with usual geometry and specific structural features like hydrogen bonds linking organic molecules (Sokol et al., 2003).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including condensation with different reagents leading to the formation of structurally diverse compounds. For instance, the reactivity of certain derivatives towards reagents such as DMF-DMA, carbon disulfide, urea, and thiourea has been studied, revealing the potential to synthesize a wide range of antimicrobial agents (Elkholy & Morsy, 2006).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including those similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, are closely linked to their molecular structure. The crystal structure analysis provides insights into the conformation, molecular packing, and intermolecular interactions that dictate their physical state, stability, and solubility (Sokol et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds are varied and are influenced by their functional groups and structural framework. For instance, the presence of the mercapto group and the nitrile group in the tetrahydroquinoline core contributes to their reactivity and interactions with various chemical reagents, offering a pathway to synthesize a broad range of derivatives with potential biological activities (Gholap et al., 2007).
Scientific Research Applications
Reactivity and Synthesis
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit diverse reactivity, making them valuable for various synthetic applications. Elkholy and Morsy (2006) explored the reactivity of a similar compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, towards several reagents including dimethylformamide dimethyl acetal, carbon disulfide, and urea, highlighting its potential in synthesizing a range of derivatives with possible antimicrobial activities (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, evaluating their antifungal properties and establishing a relationship between functional group variation and biological activity (Gholap et al., 2007).
Complex Reactions and Transformations
The compound’s structural complexity allows for intricate chemical transformations. For instance, Wan et al. (2011) achieved the synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles through a one-pot reaction involving multiple components, resulting in the construction of new bonds and cleavage of existing ones (Wan et al., 2011). Ahmed et al. (2003) synthesized various pyrimidine and fused pyrimidine derivatives starting from related compounds, illustrating the versatility of this class of compounds in synthesizing complex heterocyclic structures (Ahmed et al., 2003).
Catalysis and Green Chemistry
The compound and its derivatives are also involved in environmentally friendly chemical processes. Mogle et al. (2015) described a green method for synthesizing tetrahydroquinoline-3-carbonitrile derivatives, emphasizing catalyst recyclability and avoidance of hazardous reagents, marking an important step towards sustainable chemistry (Mogle et al., 2015).
Biological Interactions and Activity
Although specifics on biological interactions are limited, the structural analogy and reactivity of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggest potential biological relevance. For example, the synthesis and evaluation of derivatives for antifungal properties indicate possible applications in developing new therapeutics or bioactive substances (Gholap et al., 2007).
Mechanism of Action
Target of Action
Related compounds have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the biochemical pathways . For instance, some compounds can inhibit the activity of their target proteins, thereby altering the normal functioning of the associated biochemical pathways .
Biochemical Pathways
Related compounds have been shown to affect the polyol pathway . This pathway is involved in glucose metabolism, and alterations in this pathway can have significant downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been shown to have analgesic effects, indicating potential pain-relieving properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDRMWFWJDYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353601 |
Source
|
Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
83989-90-6 |
Source
|
Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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